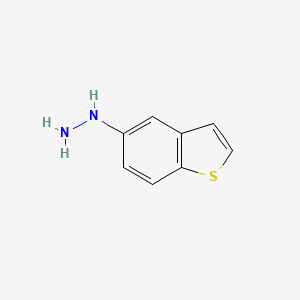

1-Benzothiophen-5-ylhydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2S |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

1-benzothiophen-5-ylhydrazine |

InChI |

InChI=1S/C8H8N2S/c9-10-7-1-2-8-6(5-7)3-4-11-8/h1-5,10H,9H2 |

InChI Key |

UUGVQBSULCZZTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1NN |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 Benzothiophen 5 Ylhydrazine

Chemical Transformations Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a versatile functional group known for its nucleophilicity and its ability to serve as a precursor for various nitrogen-containing structures.

Condensation Reactions with Carbonyl Compounds and Their Derivatives

1-Benzothiophen-5-ylhydrazine readily undergoes condensation reactions with a wide array of carbonyl compounds, including aldehydes and ketones, to form the corresponding hydrazones. This reaction is a cornerstone of hydrazine chemistry, driven by the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. jocpr.commdpi.com

The general mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to yield the stable C=N double bond of the hydrazone. These reactions are typically carried out in a suitable solvent, and may be catalyzed by small amounts of acid. jocpr.com The resulting (1-benzothiophen-5-yl)hydrazones are valuable intermediates in their own right, often serving as precursors for further cyclization reactions.

Table 1: Examples of Condensation Reactions with Hydrazines

| Hydrazine Reactant | Carbonyl Reactant | Product Type | Reference |

| Phenylhydrazine (B124118) | Aldehyde or Ketone | Phenylhydrazone | wikipedia.orgbyjus.com |

| Hydrazino pyrimidine (B1678525) | Aromatic Aldehyde or Ketone | Azomethine | grafiati.com |

| Pyrrole hydrazide | Substituted Pyrrole Aldehyde | Hydrazone | mdpi.com |

| Benzoate hydrazide | Isatin | Hydrazone | researchgate.net |

Formation of Diazo Compounds and Related Nitrogen-Containing Intermediates

The primary amino group of the hydrazine moiety can be diazotized upon treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0-5 °C). wikipedia.orglibretexts.org This reaction would convert this compound into the corresponding 1-benzothiophen-5-yldiazonium salt. These diazonium salts are highly reactive intermediates. wikipedia.org

The diazonium group is an excellent leaving group (as N2 gas), which allows for a variety of subsequent substitution reactions where the diazonium group is replaced by nucleophiles such as halides, hydroxyl groups, or cyano groups in what are known as Sandmeyer-type reactions. wikipedia.org The stability of arenediazonium salts is often dependent on the counterion, with tetrafluoroborate (B81430) salts generally exhibiting greater stability. wikipedia.org While direct experimental data for the diazotization of this compound is not extensively documented, a patent describes the diazotization of a related benzothiophene (B83047) derivative. google.com

Intramolecular and Intermolecular Cyclization Reactions

This compound and its derivatives, particularly the hydrazones formed from condensation reactions, are key precursors for the synthesis of various heterocyclic systems through cyclization reactions.

A prominent example is the Fischer indole (B1671886) synthesis , where an arylhydrazine is heated with an aldehyde or ketone in the presence of an acid catalyst to form an indole. wikipedia.orgbyjus.com It is highly probable that this compound would react with suitable carbonyl compounds to yield thieno[3,2-e]indole derivatives. The reaction proceeds through the formation of a hydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

Furthermore, the hydrazine moiety can participate in cyclization reactions with various electrophiles to form five- or six-membered heterocyclic rings. For instance, reaction with β-ketoesters or α,β-unsaturated carbonyl compounds can lead to the formation of pyrazole (B372694) or pyrazoline derivatives, respectively. The reaction of carbohydrazide (B1668358) derivatives with reagents like potassium thiocyanate (B1210189) can lead to the formation of thiazoles, triazoles, and oxadiazoles (B1248032). researchgate.net

Table 2: Examples of Cyclization Reactions Involving Hydrazine Derivatives

| Starting Material | Reagent(s) | Product Heterocycle | Reference(s) |

| Arylhydrazine + Ketone/Aldehyde | Acid catalyst | Indole | wikipedia.orgbyjus.comsynarchive.comchemistryviews.org |

| 3-Chloro-1-benzothiophene-2-carbohydrazide | Potassium thiocyanate | Thiazole (B1198619), Triazole, Oxadiazole | researchgate.net |

| Carbothioamide derivative | α-Haloketones | Hydrazonothiazole | acs.org |

Reactivity of the Benzothiophene Ring System

The benzothiophene core of the molecule is an aromatic system, and its reactivity is influenced by the presence of the fused benzene (B151609) ring and the electron-donating hydrazine substituent.

Electrophilic Aromatic Substitution Patterns on the Benzothiophene Core

The benzothiophene ring system is generally reactive towards electrophilic aromatic substitution. The position of substitution is directed by the inherent electronic properties of the benzothiophene nucleus and the directing effect of the substituent at the 5-position. In unsubstituted benzothiophene, electrophilic attack typically occurs at the C3 position, and to a lesser extent, at other positions on the thiophene (B33073) or benzene ring. cdnsciencepub.com

The hydrazine group (-NHNH2) is an activating, ortho-, para-directing group due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance. organicchemistrytutor.comresearchgate.net Therefore, in this compound, electrophilic substitution is expected to be directed to the positions ortho and para to the hydrazine group. The primary positions for substitution would be the C4 and C6 positions of the benzothiophene ring. The relative ratio of ortho to para substitution would be influenced by steric factors. msu.edupressbooks.pub Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Major Product(s) | Activating/Deactivating Effect of -NHNH2 | Directing Influence of -NHNH2 |

| Nitration | NO2+ | 4-Nitro- and 6-Nitro-1-benzothiophen-5-ylhydrazine | Activating | Ortho, Para |

| Halogenation | Br+ or Cl+ | 4-Bromo- and 6-Bromo-1-benzothiophen-5-ylhydrazine | Activating | Ortho, Para |

| Sulfonation | SO3 | This compound-4-sulfonic acid and this compound-6-sulfonic acid | Activating | Ortho, Para |

| Friedel-Crafts Acylation | RCO+ | 4-Acyl- and 6-Acyl-1-benzothiophen-5-ylhydrazine | Activating | Ortho, Para |

Nucleophilic Additions and Substitutions on Activated Benzothiophene Substrates

Nucleophilic aromatic substitution on an unactivated benzothiophene ring is generally difficult. However, the presence of strong electron-withdrawing groups on the ring can activate it towards nucleophilic attack. msu.edu For instance, if the benzothiophene ring of a derivative of this compound were to be substituted with a nitro group, this could facilitate nucleophilic aromatic substitution.

Another pathway for the functionalization of the benzothiophene ring involves the formation of aryne intermediates. The reaction of o-silylaryl triflates with a fluoride (B91410) source can generate a highly reactive aryne, which can then be trapped by a nucleophile. rsc.org This methodology allows for the synthesis of multi-substituted benzothiophenes. rsc.orgsmolecule.com While not a direct reaction of this compound itself, this illustrates a modern approach to modifying the benzothiophene skeleton. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or other groups onto the benzothiophene ring, particularly at positions bearing a halide or triflate. mdpi.com

Oxidative and Reductive Transformations of the Benzothiophene Moiety

The reactivity of the benzothiophene ring system in this compound is characterized by a susceptibility to certain reductive processes, while generally showing resistance to oxidation. The presence of the hydrazine substituent can influence the electron density and, consequently, the reactivity of the heterocyclic and benzene rings.

Oxidative Transformations:

The benzothiophene nucleus is generally considered an electron-rich aromatic system, yet it is relatively stable towards oxidation compared to other five-membered heterocycles like pyrrole. Strong oxidizing agents are typically required to effect transformation, which can often lead to complex product mixtures or cleavage of the thiophene ring. For instance, the oxidation of the related indole ring system can result in cleavage of the 2,3-double bond. pharmaguideline.com The thiophene ring itself is known to be difficult to oxidize.

Specific studies on the direct oxidation of the benzothiophene moiety in this compound are not widely documented in the literature. However, oxidation of the hydrazine group is a more common transformation. It is plausible that under controlled conditions, oxidation could target the sulfur atom to form a sulfoxide (B87167) or sulfone, which are common transformations for thiophenes. These transformations would significantly alter the electronic properties of the benzothiophene ring system.

Reductive Transformations:

The benzothiophene core can undergo reductive transformations under specific catalytic conditions, most notably hydrodesulfurization (HDS). This process is critical in the petroleum industry for removing sulfur-containing compounds from fuels. In the context of this compound, HDS would lead to the cleavage of the C-S bonds and the saturation of the aromatic system.

Studies on dibenzothiophene (B1670422) (DBT), a structurally related compound, provide significant insight into the expected reductive behavior. The HDS of DBT and its alkylated derivatives on catalysts like NiMo/Al2O3 proceeds via first-order kinetics. researchgate.net The reactivity is highly dependent on the substitution pattern on the aromatic rings. Alkyl substituents, particularly at positions adjacent to the sulfur atom (like the 4 and 6 positions in DBT), create steric hindrance that significantly lowers the reaction rate. researchgate.net For this compound, the hydrazine group at the 5-position is not expected to pose significant steric hindrance to the sulfur atom, suggesting its HDS reactivity might be comparable to that of unsubstituted benzothiophene.

The table below summarizes kinetic data for the HDS of dibenzothiophene and its derivatives, illustrating the impact of substitution on reactivity.

Table 1: First-Order Rate Constants for HDS of Dibenzothiophene Derivatives at 340°C

| Compound | Relative Reactivity Order | Reason for Reactivity Trend |

|---|---|---|

| Dibenzothiophene (DBT) | Highest | No steric hindrance at positions flanking the sulfur atom. |

| 4-Methyldibenzothiophene (4-MDBT) | Intermediate | Steric hindrance from a single methyl group near the sulfur atom reduces reactivity. researchgate.net |

| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | Lowest | Significant steric hindrance from two methyl groups flanking the sulfur atom severely impedes catalyst interaction. researchgate.net |

Beyond HDS, selective reduction of the benzene portion of the benzothiophene ring can be achieved using dissolving metal reductions, such as with lithium in liquid ammonia, a process analogous to the Birch reduction of indoles. pharmaguideline.com Catalytic hydrogenation, for example with zinc in hydrochloric acid, would likely reduce the thiophene ring to yield a dihydro- or tetrahydrobenzothiophene derivative, analogous to the reduction of indole to indoline. pharmaguideline.com

Exploration of Reaction Mechanisms and Kinetics

The dual functionality of this compound, comprising the benzothiophene heterocycle and the reactive hydrazine group, gives rise to a rich and varied reaction chemistry.

Mechanistic Investigations of Hydrazine-Based Transformations

The hydrazine moiety is a potent nucleophile and a precursor to numerous classical organic reactions, enabling the synthesis of a wide array of heterocyclic systems.

Fischer Indole Synthesis:

One of the most prominent reactions of arylhydrazines is the Fischer indole synthesis. byjus.com When this compound is treated with an aldehyde or ketone in the presence of an acid catalyst (Brønsted or Lewis), it can undergo cyclization to form a thieno[3,2-e]indole derivative. The established mechanism proceeds through several key steps: wikipedia.org88guru.com

Hydrazone Formation: The reaction initiates with the condensation of this compound with the carbonyl compound to form the corresponding benzothiophenylhydrazone.

Tautomerization: The hydrazone tautomerizes to its more reactive enamine form (or 'ene-hydrazine').

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Following protonation of the enamine, the crucial step of the synthesis occurs: an irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement. This electrocyclic reaction breaks the weak N-N bond and forms a new C-C bond between the C2 position of the enamine and the C4 position of the benzothiophene ring.

Rearomatization and Cyclization: The resulting di-imine intermediate loses a proton to rearomatize the benzene portion of the benzothiophene ring. The terminal amine then performs an intramolecular nucleophilic attack on the imine carbon to form a five-membered aminoindoline-type ring.

Elimination: Finally, the elimination of a molecule of ammonia, driven by the formation of the stable aromatic indole system, yields the final thienoindole product. byjus.comwikipedia.org

Isotopic labeling studies have confirmed that the N1 nitrogen of the original arylhydrazine is the one incorporated into the final indole ring. wikipedia.org

Pyrazole Synthesis (Knorr Type):

Another fundamental transformation is the reaction with 1,3-dicarbonyl compounds to synthesize pyrazoles, known as the Knorr pyrazole synthesis. pharmajournal.net The reaction of this compound with a β-diketone like acetylacetone (B45752) would yield a 1-(1-benzothiophen-5-yl)-3,5-dimethylpyrazole. The mechanism is a cyclocondensation reaction: slideshare.net

Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

Imine/Enamine Formation: Following the initial attack, dehydration occurs to form a hydrazone or enehydrazine intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

Dehydration: A final dehydration step from the resulting five-membered heterocyclic intermediate generates the aromatic pyrazole ring. slideshare.net

The reaction is typically acid-catalyzed, and for unsymmetrical 1,3-diketones, the regioselectivity of the final pyrazole can be influenced by the specific reaction conditions and the nature of the substituents. pharmajournal.net

Kinetic Studies of Key Reactions Involving this compound

Kinetics of Benzothiophene Moiety Transformations:

As discussed in the context of reductive transformations (Section 3.2.3), the kinetics of reactions involving the benzothiophene core are sensitive to steric effects. In the HDS of dibenzothiophene derivatives, the reaction follows first-order kinetics, with the rate constants decreasing significantly with increased steric hindrance around the sulfur atom. researchgate.net This principle suggests that for any reaction requiring access to the sulfur atom or the adjacent carbons of the thiophene ring in this compound, the rate would be influenced by the size and nature of substituents on the ring.

Kinetics of Hydrazine-Based Transformations:

Kinetic investigations into pyrazole formation from N-monosubstituted hydrazones and nitroolefins reveal the importance of both steric and electronic factors related to the hydrazine substituent. orgsyn.org

Table 2: Factors Influencing the Kinetics of Arylhydrazine Reactions

| Factor | Effect on Reaction Rate | Example/Reason |

|---|---|---|

| Steric Bulk on Hydrazine | Decreases Rate | Increasing the bulk of the substituent on the hydrazine (e.g., from methyl to isopropyl to tert-butyl) slows the rate of pyrazole formation due to steric hindrance during the cyclization step. orgsyn.org |

| Electron-Withdrawing Groups on Aryl Ring | Decreases Rate | Electron-withdrawing groups (e.g., nitro groups) on the phenyl ring of a phenylhydrazine reduce the nucleophilicity of the hydrazine nitrogens, slowing down the initial condensation and subsequent cyclization steps. orgsyn.org |

| Electron-Donating Groups on Aryl Ring | Increases Rate | Electron-donating groups enhance the nucleophilicity of the hydrazine, generally leading to faster reaction rates. |

| Acid/Base Catalysis | Increases Rate | Most hydrazine-based cyclocondensations, like the Fischer indole and Knorr pyrazole syntheses, are catalyzed by acids or bases which accelerate key steps like imine formation and dehydration. wikipedia.orgpharmajournal.net |

For this compound, the benzothiophene group is considered weakly electron-donating. Therefore, its reactivity in hydrazine-based transformations is expected to be comparable to or slightly greater than that of phenylhydrazine, assuming similar steric profiles. The specific kinetics of any given reaction would ultimately depend on the interplay of these electronic and steric factors, as well as the reaction conditions such as temperature, solvent, and catalyst choice.

Derivatization and Construction of Novel Molecular Architectures Utilizing 1 Benzothiophen 5 Ylhydrazine As a Synthetic Precursor

Synthesis of Fused and Spiro-Heterocyclic Systems

The versatile reactivity of 1-Benzothiophen-5-ylhydrazine makes it a valuable precursor for the synthesis of a variety of fused and spiro-heterocyclic systems. These complex molecular architectures are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Access to Thiazole-Fused Benzothiophene (B83047) Derivatives

The fusion of a thiazole (B1198619) ring to the benzothiophene core can lead to compounds with enhanced biological profiles. Thiazole and its derivatives are known to exhibit a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. sysrevpharm.orgnih.gov The synthesis of thiazole-fused benzothiophenes can be achieved through various synthetic strategies. A common approach involves the Hantzsch thiazole synthesis, where α-haloketones react with a thioamide-containing reactant. jpionline.org In the context of this compound, it can be first converted to a thiosemicarbazide (B42300) derivative, which then serves as the thioamide component in the cyclization reaction with an appropriate α-haloketone to furnish the desired thiazole-fused benzothiophene system. The reaction of thioamides with γ-bromoenones has also been reported as a method for synthesizing fused-thiazole derivatives. nih.gov

Formation of Triazole and Oxadiazole Analogues through Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings like triazoles and oxadiazoles (B1248032).

Triazoles: 1,2,3-Triazoles can be synthesized via the Huisgen [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. nih.govnih.gov To utilize this compound for this purpose, it can be converted to the corresponding azide, 5-azido-1-benzothiophene. This azide can then react with various alkynes, often catalyzed by copper(I), to regioselectively yield 1,4-disubstituted 1,2,3-triazole derivatives tethered to the benzothiophene scaffold. rsc.orgcuny.edu These hybrid molecules are of interest for their potential as active pharmaceuticals. nih.gov The synthesis of 1,2,3-triazoles has gained significant attention due to their diverse therapeutic applications. researchgate.net

Oxadiazoles: 1,3,4-Oxadiazoles can be prepared from hydrazide derivatives. nih.govresearchgate.net this compound can be acylated to form the corresponding carbohydrazide (B1668358). This carbohydrazide can then undergo cyclization with various reagents, such as carbon disulfide followed by aminomethylation, to yield 1,3,4-oxadiazole (B1194373) derivatives. nih.gov Another common method involves the reaction of the carbohydrazide with an acyl chloride to form an N-acylhydrazide, which is then cyclized, often using a dehydrating agent like phosphorus oxychloride, to the 1,3,4-oxadiazole ring. Research has shown the synthesis of oxadiazoles from 3-chloro-1-benzothiophene-2-carbohydrazide. researchgate.net 1,2,4-Oxadiazoles are typically synthesized via the cycloaddition of a nitrile oxide with a nitrile or by the cyclization of an O-acylamidoxime. chim.it While less direct, this compound could potentially be converted to a nitrile, which could then participate in these reactions. Some studies have explored the synthesis of 1,2,4-oxadiazoles through 1,3-dipolar cycloaddition. beilstein-journals.orgmdpi.com

Construction of Pyrazole (B372694) and Pyrimidine (B1678525) Conjugates from Hydrazine (B178648) Intermediates

Pyrazole Conjugates: Pyrazole derivatives are well-regarded for their wide range of pharmacological activities. mdpi.com The synthesis of pyrazole-benzothiophene conjugates can be readily achieved by the reaction of this compound with a 1,3-dicarbonyl compound or its equivalent. mdpi.com This condensation reaction is a classic and efficient method for constructing the pyrazole ring. For instance, reacting the hydrazine with a β-ketoester would lead to the formation of a pyrazolone-fused benzothiophene. A study reported the design and synthesis of 1-(1-benzothiophen-7-yl)-1H-pyrazole derivatives as G protein-coupled receptor 52 (GPR52) agonists. nih.gov The synthesis of pyrazolo[5,1-c] Current time information in Bangalore, IN.nih.govnih.govbenzotriazines has also been explored for their cytotoxic properties. nih.gov

Pyrimidine Conjugates: Pyrimidine-based compounds also exhibit a broad spectrum of biological activities. mdpi.com To create pyrimidine-benzothiophene conjugates, the hydrazine group of this compound can be reacted with a β-enaminone or a 1,3-dielectrophilic three-carbon unit. This leads to the formation of a pyrimidine ring fused or linked to the benzothiophene core. For example, reaction with an acetylenic ketone can lead to pyrimidine formation. Additionally, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized and investigated as selective PI3Kδ inhibitors. nih.govmdpi.com The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has also been reported. oiccpress.com

Synthesis of Benzothiazepine (B8601423) and Other Sulfur-Nitrogen Heterocyclic Frameworks

The synthesis of seven-membered heterocyclic rings like benzothiazepines containing the benzothiophene moiety is an area of interest due to the pharmacological importance of the benzothiazepine nucleus. researchgate.net Typically, 1,5-benzothiazepines are synthesized by the condensation of an o-aminothiophenol with an α,β-unsaturated carbonyl compound. researchgate.netnih.govmdpi.commdpi.com To incorporate the benzothiophene scaffold, one could envision a multi-step synthesis where a suitable amino and thiol group are introduced onto the benzothiophene ring, followed by cyclization with an appropriate three-carbon component. Alternatively, a pre-functionalized benzothiophene derivative could be used as a building block in the synthesis.

Development of Schiff Bases and Hydrazone Derivatives for Structural Diversity

The reaction of the hydrazine moiety in this compound with aldehydes and ketones provides a straightforward route to a wide array of Schiff bases and hydrazones, significantly expanding the structural diversity of compounds derived from this precursor.

Schiff Bases: Schiff bases are formed through the condensation of a primary amine with an aldehyde or a ketone. While this compound is a hydrazine, its reaction with carbonyl compounds is often discussed in the context of Schiff base formation due to the resulting C=N double bond. These compounds are known for their biological activities. nih.govsemanticscholar.orggmu.ac.ae The synthesis of Schiff bases from this compound would involve its reaction with a variety of aromatic and aliphatic aldehydes or ketones, leading to the formation of N-(1-benzothiophen-5-yl)imines. Research has been conducted on the synthesis of Schiff bases from carprofen (B1668582) hydrazide and various aromatic aldehydes. mdpi.com Additionally, the synthesis and characterization of Schiff bases derived from cinnamic acid derivatives have been reported. jmchemsci.com

Hydrazones: Hydrazones are specifically formed from the reaction of a hydrazine with an aldehyde or a ketone. researchgate.net this compound readily reacts with a diverse range of carbonyl compounds to yield the corresponding hydrazones. nih.govnih.govbibliotekanauki.pl These derivatives are valuable for their potential biological applications and as intermediates for the synthesis of other heterocyclic systems. arabjchem.org For example, the synthesis of hydrazone derivatives of 2-[(1-methyl-1H-tetrazol-5-yl)thio)]acetohydrazide has been reported. nih.gov

| Starting Material | Reagent | Product Class |

| This compound | α-Haloketone (after conversion to thiosemicarbazide) | Thiazole-fused Benzothiophene |

| 5-Azido-1-benzothiophene | Alkyne | 1,2,3-Triazole-Benzothiophene Conjugate |

| 1-Benzothiophen-5-ylcarbohydrazide | Carbon Disulfide / Acyl Chloride | 1,3,4-Oxadiazole-Benzothiophene Conjugate |

| This compound | 1,3-Dicarbonyl Compound | Pyrazole-Benzothiophene Conjugate |

| This compound | β-Enaminone | Pyrimidine-Benzothiophene Conjugate |

| This compound | Aldehyde / Ketone | Schiff Base / Hydrazone |

Design and Synthesis of Ligands for Metal Coordination Chemistry

The presence of nitrogen and sulfur heteroatoms in the benzothiophene core, along with the reactive hydrazine group, makes this compound and its derivatives attractive candidates for the design of novel ligands for metal coordination chemistry. d-nb.info These ligands can form stable complexes with a variety of transition metals, and the resulting metal complexes may exhibit interesting catalytic or biological properties. mdpi.comnih.gov

The hydrazine moiety can be derivatized to introduce additional donor atoms, creating multidentate ligands. For example, condensation with salicylaldehyde (B1680747) would produce a Schiff base ligand with an {N, O} donor set. Further modification of the benzothiophene ring could introduce other coordinating groups, leading to the formation of pincer-type ligands. The sulfur atom in the benzothiophene ring can also participate in coordination to certain soft metals. The design and synthesis of these ligands allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which can influence their reactivity and potential applications.

Integration of this compound into Polycyclic and Complex Organic Scaffolds

The strategic incorporation of the 1-benzothiophene nucleus into larger, polycyclic frameworks is a significant endeavor in synthetic organic chemistry, driven by the pursuit of novel compounds with unique electronic and biological properties. This compound serves as a versatile and valuable precursor in this context, primarily through its reactive hydrazine moiety, which can participate in a variety of cyclization and condensation reactions to construct fused heterocyclic systems. The most prominent of these is the Fischer indole (B1671886) synthesis, a powerful and classic method for the formation of indole rings. wikipedia.orgwikipedia.org

The Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) derivative with an aldehyde or ketone under acidic conditions. wikipedia.org In the case of this compound, this reaction provides a direct route to benzothieno[5,6-g]indoles or related isomers, depending on the cyclization pattern. The reaction commences with the formation of a hydrazone from this compound and a suitable carbonyl compound. Subsequent acid-catalyzed intramolecular cyclization and elimination of ammonia (B1221849) yield the aromatic polycyclic indole derivative. wikipedia.org

The versatility of the Fischer indole synthesis allows for the construction of a wide array of complex polycyclic scaffolds by simply varying the carbonyl reaction partner. The reaction of this compound with cyclic ketones, for instance, leads to the formation of fused polycyclic systems with additional rings. This methodology has been successfully employed to prepare benzothieno[3,2-b]indoles from the reaction of phenylhydrazines with substituted 3(2H)-benzothiophenones. epdf.pub

| Carbonyl Reactant | Catalyst/Conditions | Resulting Polycyclic Scaffold |

| Acetone | HCl, heat | 2-Methylbenzothieno[5,6-g]indole |

| Cyclohexanone | Polyphosphoric acid, heat | 6,7,8,9-Tetrahydrobenzothieno[5,6-g]carbazole |

| Pyruvic acid | H₂SO₄, heat | Benzothieno[5,6-g]indole-2-carboxylic acid |

| Acetophenone | ZnCl₂, heat | 2-Phenylbenzothieno[5,6-g]indole |

| Indan-1-one | p-Toluenesulfonic acid, heat | Indeno[1,2-g]benzothieno[5,6-e]indole |

Beyond the Fischer indole synthesis, the hydrazine functional group of this compound is amenable to a range of other cyclocondensation reactions, further expanding its utility in constructing complex molecular architectures. Reactions with 1,3-dicarbonyl compounds can yield pyrazole derivatives fused to the benzothiophene core. Similarly, reaction with α-haloketones can lead to the formation of fused pyridazine (B1198779) or other six-membered heterocyclic rings. These reactions significantly broaden the scope of accessible polycyclic systems originating from this versatile precursor. For example, various hydrazine derivatives are known to undergo cyclocondensation reactions to form fused thiazoles, triazoles, and pyrimidines. researchgate.net

The synthesis of these complex, multi-ring systems is of particular interest as the fusion of the electron-rich benzothiophene moiety with other heterocyclic rings can lead to novel materials with interesting photophysical properties or compounds with enhanced biological activity. nih.gov The resulting polycyclic aromatic hydrocarbons often exhibit extended π-conjugation, making them candidates for applications in organic electronics.

| Reagent | Resulting Fused Heterocycle |

| β-Diketone (e.g., Acetylacetone) | Pyrazole |

| α-Halo Ketone (e.g., Phenacyl bromide) | Pyridazine |

| Isothiocyanate followed by α-halo acid | Thiazolidinone |

| Dicyanomethylene compound | Pyridine |

The continued exploration of such synthetic strategies is crucial for the development of new classes of polycyclic organic compounds with tailored properties for applications in materials science and medicinal chemistry.

Computational and Theoretical Investigations of 1 Benzothiophen 5 Ylhydrazine and Its Reaction Pathways

Electronic Structure Analysis through Quantum Chemical Calculations

Without dedicated quantum chemical calculations, it is not possible to provide an accurate analysis of the frontier molecular orbitals (HOMO/LUMO), charge distribution, electrostatic potential mapping, or theoretically predicted spectroscopic parameters for 1-Benzothiophen-5-ylhydrazine. Such analyses are fundamental to understanding the molecule's electronic behavior, reactivity, and spectral signatures.

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT)

Similarly, the absence of specific DFT studies means that the characterization of transition states, the mapping of energy profiles for its chemical transformations, and the computational prediction of regioselectivity and stereoselectivity in its synthetic routes have not been reported. These investigations are crucial for optimizing synthetic procedures and understanding the mechanistic details of reactions involving this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure, flexibility, and dynamic behavior of molecules over time. These methods are crucial for predicting how a molecule like this compound might behave in a biological system.

Conformational Analysis: This process involves identifying the stable arrangements of atoms in a molecule, known as conformers, and determining their relative energies. For a molecule with rotatable bonds, such as the bond between the benzothiophene (B83047) core and the hydrazine (B178648) group in this compound, multiple low-energy conformations can exist. Identifying the most stable conformer is essential as it often represents the bioactive conformation when interacting with a biological target. Computational methods like Density Functional Theory (DFT) are often employed to optimize molecular geometries and compare the energies of different conformers nih.gov. The analysis of frontier molecular orbitals (HOMO and LUMO) can also provide insights into the molecule's reactivity and interaction capabilities nih.gov.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular behavior by simulating the movements of atoms and molecules over a specific period. usf.edu These simulations solve Newton's equations of motion for a system of atoms, offering insights into the stability of ligand-protein complexes and the nature of their interactions at an atomic level. nih.govnih.gov For instance, in a typical MD simulation of a ligand-protein complex, the system is solvated in a water box and subjected to energy minimization, followed by a simulation run for a duration that can range from nanoseconds to microseconds. nih.gov Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, helping to identify flexible regions of the protein upon ligand binding.

Hydrogen Bonds: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored, as they are critical for binding affinity and specificity.

MD simulations have been successfully used to confirm the stability of complexes involving related heterocyclic compounds, such as benzothiazole derivatives, with their target enzymes. nih.govnih.gov Such studies can reveal how the ligand stabilizes in the active site and which interactions are persistent over time, providing crucial information for rational drug design.

In Silico Studies of Molecular Interactions and Binding Affinities for Ligand Design

In silico studies, particularly molecular docking and binding free energy calculations, are fundamental to modern ligand design and drug discovery. These methods predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, thereby guiding the synthesis and selection of potential drug candidates.

Molecular Docking: This computational technique places a ligand into the binding site of a target protein and scores the different poses based on their steric and energetic fit. mdpi.com The goal is to identify the most likely binding mode and to predict the binding affinity. For example, in studies of thiophene (B33073)/hydrazone derivatives targeting enzymes like COX-2 and 5-LOX, molecular docking was used to analyze how the compounds bind to the active sites. mdpi.com The analysis of docking results typically focuses on identifying key interactions:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors are crucial for anchoring a ligand in the active site. japsonline.comnih.gov

Hydrophobic Interactions: Interactions between nonpolar groups, such as π-alkyl interactions, contribute significantly to binding. mdpi.com

Docking studies on pyrazine derivatives identified key amino acid residues (e.g., Glu121, Asp186) involved in hydrogen bonding within the PIM-1 kinase active site, providing a structural basis for their inhibitory activity. japsonline.com

Binding Affinity Estimation: Following docking, more rigorous methods can be used to estimate the binding free energy, which is a more accurate predictor of a ligand's potency. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach. mdpi.com This method calculates the binding free energy by combining molecular mechanics energies with solvation energies. MM/GBSA calculations can decompose the total binding energy into contributions from different energy terms, such as van der Waals energy, electrostatic energy, and solvation energy. nih.govjapsonline.com For instance, a study on N-alkylated phenytoin derivatives used MM/GBSA to estimate a total binding free energy of -51.5 ± 10.6 kcal/mol for the most promising compound, with van der Waals and electrostatic interactions being the major contributors. nih.gov

The data generated from these in silico studies are invaluable for structure-activity relationship (SAR) analysis, helping medicinal chemists to design new ligands with improved affinity and selectivity for their biological target.

Data Tables

Table 1: Example of Molecular Docking and Interaction Data for a Ligand-Protein Complex. (Note: This is a representative table based on typical data from studies of related compounds, such as those targeting PIM-1 Kinase japsonline.com or COX-2 mdpi.com.)

| Ligand Pose | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| ZINC73096248 | -11.08 | Glu171, Glu121, Lys67 | Hydrogen Bond |

| Compound 7c | -9.5 | TYR385, ARG513 | Hydrogen Bond |

| Compound 7c | -9.5 | PHE518, VAL349 | Pi-Alkyl |

| NDGA | -8.2 | ASN407, ARG596 | Hydrogen Bond, Pi-Alkyl |

Table 2: Example of Physicochemical Properties Predicted by In Silico Methods. (Note: This table is based on the type of data generated by tools like SwissADME for potential drug candidates, as seen in studies on phenylhydrazone derivatives mdpi.com.)

| Parameter | Acceptable Range (Lipinski's Rule of 5) | Predicted Value |

| Molecular Weight | ≤ 500 g/mol | 350.4 g/mol |

| MLogP | ≤ 4.15 | 3.1 |

| Hydrogen Bond Donors | ≤ 5 | 2 |

| Hydrogen Bond Acceptors | ≤ 10 | 4 |

| Number of Rotatable Bonds | ≤ 10 | 3 |

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation of 1 Benzothiophen 5 Ylhydrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Elucidation of Reaction Products

NMR spectroscopy is the cornerstone for determining the precise structure of 1-Benzothiophen-5-ylhydrazine derivatives in solution. By analyzing the chemical environment of NMR-active nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides critical information about the number, environment, and connectivity of protons within a molecule. For a derivative of this compound, the spectrum can be divided into distinct regions corresponding to the benzothiophene (B83047) core and the hydrazine (B178648) side chain.

The aromatic region (typically δ 7.0–8.0 ppm) reveals signals from the protons on the bicyclic ring system. oregonstate.edu The precise chemical shifts and coupling constants (J) are highly sensitive to the substitution pattern. For instance, the protons on the thiophene (B33073) ring (H2 and H3) and the benzene (B151609) ring (H4, H6, and H7) will exhibit characteristic splitting patterns (e.g., doublets, doublets of doublets) based on their relationships to adjacent protons.

The protons of the hydrazine moiety (–NH–NH₂) give rise to signals that can vary in chemical shift and appearance. These protons are exchangeable with deuterium, and their signals may appear as broad singlets, the integration of which helps confirm their presence. researchgate.net In aryl hydrazines, the N-H protons often appear in the δ 3.5-8.0 ppm range, with their exact position influenced by solvent, concentration, and hydrogen bonding. For derivatives such as hydrazones (formed by reaction with an aldehyde or ketone), a characteristic imine proton (–N=CH–) signal would appear further downfield (δ 7.5-8.5 ppm). rsc.org

Table 1: Expected ¹H NMR Chemical Shift Ranges for a this compound Scaffold

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzothiophene H-Ar | 7.0 - 8.0 | d, dd, m |

| Hydrazine NH / NH₂ | 3.5 - 8.0 | br s |

Note: Chemical shifts are approximate and can be influenced by substituents and solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. The benzothiophene core of this compound derivatives displays a set of signals in the aromatic region (δ 110–150 ppm). rsc.org The chemical shifts distinguish between protonated and quaternary carbons, with the latter often showing weaker signals. The carbon atom directly attached to the sulfur (C7a) and the carbons at the ring fusion (C3a, C7a) have characteristic shifts. orgsyn.org The C5 carbon, bonded to the hydrazine group, will be significantly influenced by the electronegative nitrogen atoms, affecting its chemical shift relative to the parent benzothiophene.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for a Substituted Benzothiophene Moiety

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Benzothiophene C-Ar (CH) | 115 - 130 |

Note: Ranges are typical for substituted benzothiophenes and can vary.

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships

While 1D NMR spectra identify the types of protons and carbons, 2D NMR experiments are indispensable for assembling the molecular puzzle by revealing their connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It is used to trace the proton network within the benzothiophene rings, for example, confirming the adjacency of H6 and H7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling). columbia.edu It provides an unambiguous assignment of which proton signal corresponds to which carbon signal, greatly simplifying the interpretation of the 1D spectra.

Together, these 2D techniques provide a robust and definitive method for the structural elucidation of complex this compound derivatives. youtube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Mode Characterization

Vibrational spectroscopy, including both IR and Raman techniques, is a rapid and powerful tool for identifying the functional groups present in a molecule. researchgate.net

In the context of this compound, IR spectroscopy is particularly useful for identifying the N-H bonds of the hydrazine group. These typically appear as medium to strong absorption bands in the 3200–3400 cm⁻¹ region due to symmetric and asymmetric stretching vibrations. ias.ac.inelixirpublishers.com The N-H bending vibration is often observed around 1600–1620 cm⁻¹. ias.ac.in

The benzothiophene ring itself gives rise to a series of characteristic absorptions. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400–1600 cm⁻¹ region. pressbooks.pub The C-S stretching vibration, characteristic of the thiophene ring, is often weaker and can be found in the fingerprint region between 600 and 850 cm⁻¹. iosrjournals.org

Raman spectroscopy provides complementary information. While N-H bands are often weak in Raman spectra, the aromatic ring vibrations and the C-S bond often produce strong Raman signals, making it a useful technique for characterizing the core heterocyclic structure. acs.org For example, the N-N stretching mode in hydrazine derivatives can be identified in Raman spectra, often appearing in the 950-1150 cm⁻¹ range. nih.govresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Hydrazine (N-H) | Stretch | 3200 - 3400 | Medium-Strong | Weak |

| Hydrazine (N-H) | Bend | 1600 - 1620 | Medium | Weak |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium | Strong |

| Aromatic (C=C) | Stretch | 1400 - 1600 | Medium-Strong | Strong |

| Thiophene (C-S) | Stretch | 600 - 850 | Weak-Medium | Medium |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details inferred from its fragmentation pattern. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR), is critical for the unambiguous characterization of newly synthesized compounds. nih.govmdpi.com HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). nih.gov This accuracy allows for the confident determination of the elemental formula of the parent compound and its fragments. For this compound (C₈H₈N₂S), the exact mass of the molecular ion [M+H]⁺ would be used to confirm its elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Upon ionization, the molecular ion of this compound can undergo characteristic fragmentation. The analysis of these fragmentation patterns provides valuable structural information. libretexts.org Common fragmentation pathways for aryl hydrazines involve the cleavage of the nitrogen-nitrogen or carbon-nitrogen bonds. rsc.org

Key expected fragmentation patterns include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary hydrazines.

Loss of the diazene radical (·N₂H): Resulting from cleavage of the C-N bond.

Cleavage of the N-N bond: Leading to the formation of a benzothiophenyl amine radical cation.

Formation of the benzothiophene cation: The most stable fragment, resulting from the complete loss of the hydrazine group.

By analyzing the masses of these fragment ions, the connectivity of the molecule can be confirmed, complementing the data obtained from NMR and vibrational spectroscopy. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing the fragmentation patterns of their ions. In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected and then subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that serves as a molecular fingerprint.

For a derivative of this compound, the fragmentation process would be initiated by ionization, typically forming a molecular radical cation (M•+). The stable aromatic benzothiophene ring is expected to result in a prominent molecular ion peak. libretexts.org The subsequent fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments.

Key fragmentation pathways for this compound derivatives would likely involve:

Cleavage of the Hydrazine Moiety: The N-N and C-N bonds of the hydrazine group are relatively weak and prone to cleavage. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines and can be expected here as well. libretexts.org Loss of the terminal NH2 group (•NH2, 16 Da) or the entire hydrazine group (•N2H3, 31 Da) would lead to significant fragment ions.

Fragmentation of the Benzothiophene Core: The benzothiophene ring itself can undergo fragmentation. Studies on benzothiophene radical cations have shown characteristic fragmentation patterns that can aid in structural analysis. nih.gov Common fragmentations of the benzothiophene ring system may occur, although this often requires higher energy.

Rearrangements: Hydrogen rearrangements can also occur, leading to the formation of stable fragment ions. whitman.edu

The fragmentation pattern provides invaluable information for confirming the molecular structure and identifying unknown derivatives.

Table 1: Plausible MS/MS Fragmentation Data for a Hypothetical this compound Derivative

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

| 178.24 | 162.23 | 16 | [M-NH₂]⁺ |

| 178.24 | 147.22 | 31 | [M-N₂H₃]⁺ |

| 178.24 | 134.20 | 44 | [C₈H₆S]⁺ |

Note: The data in this table is hypothetical and serves to illustrate the expected fragmentation patterns based on the chemical structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. In organic molecules, the most important electronic transitions are σ → σ, n → σ, π → π, and n → π. youtube.comcutm.ac.in

The this compound molecule contains a conjugated system due to the fusion of the benzene and thiophene rings. mdpi.com This extended π-system is a chromophore, the part of the molecule responsible for absorbing light. The hydrazine group, with its lone pair of electrons on the nitrogen atoms, acts as an auxochrome. An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The lone pair (n) electrons of the hydrazine group can interact with the π-system of the benzothiophene ring, leading to n → π* transitions in addition to the π → π* transitions of the aromatic system. youtube.com

As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. libretexts.orgyoutube.com This results in the absorption of light at longer wavelengths (a bathochromic or red shift). Therefore, the UV-Vis spectrum of a this compound derivative is expected to show absorption bands at longer wavelengths compared to unsubstituted benzothiophene. The intensity and position of these bands can be influenced by the solvent and the presence of other substituents on the molecule.

Table 2: Expected UV-Vis Absorption Data for a this compound Derivative

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~250 | ~25,000 | π → π |

| ~290 | ~15,000 | π → π |

| ~350 | ~5,000 | n → π* |

Note: The data in this table is illustrative and based on the expected electronic transitions for the given chemical structure.

X-ray Crystallography for Definitive Solid-State Structural Determination of Synthesized Derivatives

X-ray crystallography is an analytical technique that provides the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of a compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the electron density distribution within the crystal, and from this, the exact positions of the atoms in the molecule can be deduced.

For derivatives of this compound, X-ray crystallography can provide unambiguous structural information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms in the molecule, including the planarity of the benzothiophene ring system and the geometry of the hydrazine substituent.

Crystal Packing: How the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking.

This detailed structural information is crucial for understanding the physical and chemical properties of the compound and for computational modeling studies. The crystal structures of numerous benzothiophene derivatives have been determined, providing a solid foundation for comparison. nih.govjuniperpublishers.commalayajournal.org

Table 3: Representative Crystallographic Data for a Benzothiophene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 970 |

| Z | 4 |

Note: This data is representative of a typical benzothiophene derivative and is provided for illustrative purposes. Actual values would be determined experimentally for a specific derivative of this compound.

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Methodologies for Enhanced Efficiency

While the synthesis of various benzothiophene (B83047) derivatives is well-documented, dedicated research into highly efficient and scalable methods for preparing 1-Benzothiophen-5-ylhydrazine is a critical starting point for broader investigation. Future efforts in this area are anticipated to focus on optimizing existing strategies and developing novel, more sustainable routes.

A promising and classical approach for the synthesis of aryl hydrazines involves the diazotization of the corresponding arylamine, followed by a reduction step. For this compound, this would commence with 5-aminobenzothiophene. The amine would be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the diazonium salt. This intermediate would then be reduced to the target hydrazine (B178648). A variety of reducing agents can be employed for this transformation, with stannous chloride (SnCl₂) in concentrated hydrochloric acid being a conventional choice. The optimization of reaction conditions, including temperature, reaction time, and the choice of reducing agent, will be crucial for maximizing yield and purity.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | 5-Aminobenzothiophene | NaNO₂, HCl(aq), 0-5 °C | 1-Benzothiophen-5-yldiazonium chloride | Diazotization |

| 2 | 1-Benzothiophen-5-yldiazonium chloride | SnCl₂, HCl(conc) | This compound | Reduction |

Further research could explore greener and more efficient reducing agents to replace heavy metals like tin. Catalytic hydrogenation or the use of alternative reducing systems could offer improvements in terms of environmental impact and ease of purification. Additionally, flow chemistry methodologies could be developed to enhance the safety and scalability of the diazotization and reduction sequence, given the often unstable nature of diazonium salts.

Exploration of New Reactivity Modes and Chemical Transformations

The synthetic utility of this compound lies in the reactivity of its hydrazine moiety, which can participate in a variety of classical and modern organic reactions to construct more complex molecular architectures. Future research will undoubtedly focus on leveraging this reactivity to synthesize novel heterocyclic systems.

One of the most significant applications of aryl hydrazines is the Fischer indole (B1671886) synthesis . researchgate.netacs.orgrsc.org This acid-catalyzed reaction between an aryl hydrazine and an aldehyde or ketone provides a direct route to indoles. In the case of this compound, this reaction would lead to the formation of novel benzothieno-indoles, which are of interest for their potential biological activities. The reaction proceeds through the formation of a hydrazone intermediate, followed by a nih.govnih.gov-sigmatropic rearrangement.

Another cornerstone reaction for aryl hydrazines is the Knorr pyrazole (B372694) synthesis , which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govrsc.org This reaction would allow for the synthesis of a wide range of 1-(1-benzothiophen-5-yl)pyrazoles. The substitution pattern on the resulting pyrazole ring can be readily controlled by the choice of the 1,3-dicarbonyl starting material.

| Reaction Type | Reactant | Resulting Heterocyclic Core | Potential Applications |

|---|---|---|---|

| Fischer Indole Synthesis | Aldehydes, Ketones | Benzothieno-indole | Medicinal Chemistry, Organic Electronics |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyls | Benzothiophenyl-pyrazole | Agrochemicals, Pharmaceuticals |

| Hydrazone Formation | Carbonyl Compounds | Benzothiophenyl-hydrazone | Intermediate for further synthesis, Ligand design |

Beyond these classical transformations, future research could explore the participation of this compound in transition-metal-catalyzed cross-coupling reactions or multicomponent reactions to build molecular complexity in a single step. The development of novel cyclization strategies initiated by the hydrazine group could also lead to the discovery of new heterocyclic ring systems.

Integration of this compound into Functional Organic Materials

The benzothiophene core is a well-established building block in the field of organic electronics due to its rigid, planar structure and its ability to participate in π-conjugation. The incorporation of a reactive hydrazine handle at the 5-position of the benzothiophene scaffold opens up new avenues for the design and synthesis of advanced functional materials.

One particularly exciting area is the development of Covalent Organic Frameworks (COFs) . COFs are a class of porous crystalline polymers with ordered structures and high surface areas. The hydrazine group of this compound can be used as a reactive node for the formation of COFs through condensation reactions with di- or trialdehydes. The resulting benzothiophene-containing COFs could exhibit interesting properties for applications in gas storage, catalysis, and sensing.

Furthermore, this compound can serve as a monomer or a key intermediate for the synthesis of novel conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The hydrazine functionality can be transformed into other functional groups that are amenable to polymerization reactions, or it can be used to attach the benzothiophene unit to a polymer backbone. The electronic properties of the resulting polymers would be influenced by the electron-donating nature of the hydrazine-derived linkage and the inherent properties of the benzothiophene moiety.

Advanced Computational Modeling for Predictive Organic Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of organic molecules, thereby guiding experimental efforts. Advanced computational modeling of this compound and its derivatives can provide valuable insights into several key areas.

DFT calculations can be employed to determine the optimized geometry, electronic structure, and frontier molecular orbital (HOMO-LUMO) energies of this compound. This information is crucial for understanding its chemical stability, its potential as a charge-transporting material, and its spectroscopic properties.

Moreover, computational modeling can be used to investigate the reaction mechanisms and predict the regioselectivity of the chemical transformations discussed in section 7.2. For instance, DFT can elucidate the transition state energies in the Fischer indole synthesis, helping to predict the most favorable reaction pathways with different carbonyl partners.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzothiophen-5-ylhydrazine, and how can its purity be validated?

- Methodology :

- Synthesis : Condensation of 1-benzothiophen-5-amine with hydrazine derivatives under acidic conditions (e.g., HCl catalysis). Monitor reaction progress via TLC or HPLC .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

- Characterization : Confirm structure via -NMR (aromatic protons at δ 7.2–8.1 ppm, NH signals at δ 3.5–4.5 ppm), -NMR, and high-resolution mass spectrometry (HRMS) .

- Purity Validation : Employ HPLC (C18 column, mobile phase: acetonitrile/water) with UV detection at 254 nm. Purity ≥95% is recommended for experimental reproducibility .

Q. Which analytical techniques are critical for confirming the identity of this compound?

- Methodology :

- Spectroscopic Analysis :

- FT-IR : Confirm N-H stretches (3200–3400 cm) and C-S/C-N vibrations (600–800 cm).

- UV-Vis : Assess π→π* transitions in the benzothiophene ring (λ ~270–290 nm) .

- Chromatography : Compare retention times with authentic standards using GC-MS or LC-MS .

- Elemental Analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .

Q. How should this compound be stored to prevent degradation?

- Methodology :

- Store in amber glass vials under inert gas (argon or nitrogen) at –20°C.

- Avoid exposure to moisture (use desiccants) and light.

- Monitor stability via periodic NMR or HPLC over 6–12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

- Methodology :

- Dynamic NMR Studies : Investigate rotational barriers or tautomerism by variable-temperature -NMR .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict chemical shifts and compare with experimental data .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or hydrogen bonding via single-crystal analysis .

Q. What experimental design strategies mitigate side reactions during the synthesis of this compound analogs?

- Methodology :

- Protecting Groups : Temporarily block reactive sites (e.g., NH) with Boc or Fmoc groups during multi-step syntheses .

- Kinetic Control : Optimize reaction temperature and stoichiometry (e.g., slow addition of hydrazine to avoid dimerization).

- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., Schiff bases or oxidation products) .

Q. How can this compound be integrated into drug discovery pipelines for target validation?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at the benzothiophene or hydrazine moiety. Test against enzyme targets (e.g., kinases) using fluorescence polarization assays .

- ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and cytotoxicity (MTT assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.